N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline
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Overview
Description
Preparation Methods
The synthesis of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves several steps. Typically, the synthetic route includes the nitration of aniline derivatives followed by sulfonylation and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Scientific Research Applications
N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline can be compared with other similar compounds, such as:
N-butyl-2-nitroaniline: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.
2-nitro-4-(piperidin-1-ylsulfonyl)aniline: Lacks the butyl group, affecting its solubility and reactivity.
N-butyl-4-(piperidin-1-ylsulfonyl)aniline:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-butyl-2-nitro-4-piperidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-2-3-9-16-14-8-7-13(12-15(14)18(19)20)23(21,22)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCFSDHUNEOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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